N-(3-Carboxy-2-sulfopropanoyl)-N-octadecyl-L-aspartic acid
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Overview
Description
N-(3-Carboxy-2-sulfopropanoyl)-N-octadecyl-L-aspartic acid is a complex organic compound with a molecular formula of C26H47NO10S It is a derivative of aspartic acid, featuring a long octadecyl chain and a sulfopropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Carboxy-2-sulfopropanoyl)-N-octadecyl-L-aspartic acid typically involves the following steps:
Starting Materials: Aspartic acid, octadecylamine, and 3-carboxy-2-sulfopropanoic acid.
Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions.
Procedure: The aspartic acid is first reacted with octadecylamine to form N-octadecyl-L-aspartic acid. This intermediate is then reacted with 3-carboxy-2-sulfopropanoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-Carboxy-2-sulfopropanoyl)-N-octadecyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The sulfopropanoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The carboxyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfopropanoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like triethylamine (TEA).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Carboxy-2-sulfopropanoyl)-N-octadecyl-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, cosmetics, and other personal care products.
Mechanism of Action
The mechanism by which N-(3-Carboxy-2-sulfopropanoyl)-N-octadecyl-L-aspartic acid exerts its effects involves its interaction with biological membranes. The long octadecyl chain allows it to integrate into lipid bilayers, while the sulfopropanoyl group can participate in hydrogen bonding and electrostatic interactions. These properties enable it to modulate membrane fluidity and permeability, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-Carboxy-2-sulfopropanoyl)-N-dodecyl-L-aspartic acid: Similar structure but with a shorter dodecyl chain.
N-(3-Carboxy-2-sulfopropanoyl)-N-hexadecyl-L-aspartic acid: Similar structure with a hexadecyl chain.
Uniqueness
N-(3-Carboxy-2-sulfopropanoyl)-N-octadecyl-L-aspartic acid is unique due to its long octadecyl chain, which provides enhanced hydrophobic interactions and greater integration into lipid bilayers compared to its shorter-chain analogs. This makes it particularly effective in applications requiring strong amphiphilic properties.
Properties
Molecular Formula |
C26H47NO10S |
---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
(2S)-2-[(3-carboxy-2-sulfopropanoyl)-octadecylamino]butanedioic acid |
InChI |
InChI=1S/C26H47NO10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(26(33)34)19-23(28)29)25(32)22(20-24(30)31)38(35,36)37/h21-22H,2-20H2,1H3,(H,28,29)(H,30,31)(H,33,34)(H,35,36,37)/t21-,22?/m0/s1 |
InChI Key |
MGOSHXOKQRAOJY-HMTLIYDFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN([C@@H](CC(=O)O)C(=O)O)C(=O)C(CC(=O)O)S(=O)(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)O)C(=O)O)C(=O)C(CC(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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